4-methoxy-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide
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Overview
Description
4-METHOXY-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE is a complex organic compound that features a triazolophthalazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazolophthalazine core followed by the introduction of the methoxy and benzamide groups. Key steps may involve:
Formation of the Triazolophthalazine Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Benzamide Group: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
4-METHOXY-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The triazolophthalazine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy and benzamide groups can further enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
- 4-Methoxyphenyl isocyanate
Uniqueness
4-METHOXY-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups and the triazolophthalazine core. This combination allows for a wide range of chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H19N5O2 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H19N5O2/c1-15-20-8-3-4-9-21(20)23-27-26-22(29(23)28-15)17-6-5-7-18(14-17)25-24(30)16-10-12-19(31-2)13-11-16/h3-14H,1-2H3,(H,25,30) |
InChI Key |
OLPSCPYCXSMDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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